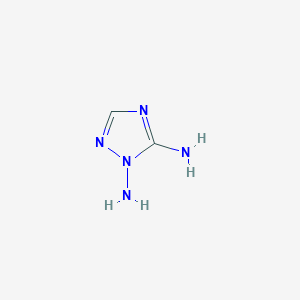

1H-1,2,4-Triazole-1,5-diamine

Description

Structure

3D Structure

Properties

CAS No. |

130223-68-6 |

|---|---|

Molecular Formula |

C2H5N5 |

Molecular Weight |

99.10 g/mol |

IUPAC Name |

1,2,4-triazole-1,5-diamine |

InChI |

InChI=1S/C2H5N5/c3-2-5-1-6-7(2)4/h1H,4H2,(H2,3,5,6) |

InChI Key |

ANTLWPDCHMZLDV-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN(C(=N1)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Approaches to Diaminotriazole Scaffolds

The direct formation of the diaminotriazole core is achievable through several synthetic routes, ranging from traditional multicomponent reactions to modern, optimized methods.

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like 1,2,4-triazoles in a single step from three or more starting materials. nih.gov A three-component reaction involving 3-amino-1,2,4-triazole, an aldehyde, and ethyl cyanoacetate (B8463686) can yield dihydro- iucr.orgajol.infoorganic-chemistry.orgtriazolo[1,5-a]pyrimidines. nih.gov Another approach involves a three-component condensation of isothiocyanates, amidines, and hydrazines to produce fully substituted 1H-1,2,4-triazol-3-amines without the need for external catalysts or metals. isres.org The synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved through a one-pot reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org

A notable conventional synthesis of 3,5-dinitro-1H-1,2,4-triazole starts from commercially available 3,5-diamino-4H-1,2,4-triazole using sodium nitrite (B80452) and sulfuric acid to prepare the potassium salt. rsc.org However, synthesizing this compound from 2-cyanoguanidine and hydrazine (B178648) hydrate (B1144303) without isolating the intermediate can lead to impurities. rsc.org

Table 1: Examples of Conventional Multicomponent Reactions for Triazole Synthesis

| Reactants | Product Type | Key Features | Reference |

|---|---|---|---|

| 3-amino-1,2,4-triazole, aldehyde, ethyl cyanoacetate | dihydro- iucr.orgajol.infoorganic-chemistry.orgtriazolo[1,5-a]pyrimidines | Greener production using a recyclable catalyst under solvent-free conditions. | nih.gov |

| Isothiocyanates, amidines, hydrazines | Fully substituted 1H-1,2,4-triazol-3-amines | Oxidant- and metal-free; environmentally friendly. | isres.org |

| Carboxylic acids, primary amidines, monosubstituted hydrazines | 1,3,5-trisubstituted 1,2,4-triazoles | Highly regioselective one-pot process. | organic-chemistry.org |

To enhance efficiency and sustainability, optimized synthesis strategies such as microwave-assisted and metal-free methods have been developed. Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of 1,2,4-triazole (B32235) derivatives. ajol.infonih.govpnrjournal.comresearchgate.net For instance, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under microwave irradiation without a catalyst. organic-chemistry.org This method is advantageous for its simplicity, efficiency, and tolerance of various functional groups. organic-chemistry.org

Metal-free approaches are also gaining prominence. An iodine-mediated, metal-free synthesis of 3,5-disubstituted-1H-1,2,4-triazole derivatives from amidines and imidates has been reported. scipublications.com Another metal-free method involves the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines under oxidative conditions using iodine as a catalyst. organic-chemistry.org Furthermore, a metal-free approach for synthesizing 3-trifluoromethyl-1,2,4-triazoles utilizes an I2-mediated oxidative cyclization. isres.org

Electrochemical methods present another optimized strategy. A one-step electrochemical N–N oxidative-coupling dehydrogenation of 3,5-diamino-1H-1,2,4-triazole has been proposed to synthesize 5,5′-diamino-3,3′-azo-1H-1,2,4-triazole, avoiding the harsh conditions of conventional methods. acs.orgnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Condensation of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives | Conventional Heating | 290 minutes | 78% | nih.gov |

| Condensation of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives | Microwave-Assisted | 10–25 minutes | 97% | nih.gov |

| Synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Conventional Heating | Several hours | Not specified | nih.gov |

| Synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Microwave-Assisted | 33–90 seconds | 82% | nih.gov |

The synthesis of hydrated forms of diaminotriazoles, such as the monohydrate of 3,5-diamino-1,2,4-triazole (DATA), has been reported. This hydrated form, C₂H₅N₅·H₂O, was synthesized in the presence of sodium perchlorate (B79767). iucr.orgresearchgate.netresearchgate.net It is suggested that sodium perchlorate is necessary to precipitate the hydrate from its aqueous solution, as evaporation of the water from the solution results in the anhydrous form. iucr.orgresearchgate.netresearchgate.net The crystal structure of the monohydrate reveals a three-dimensional network formed by water molecules. iucr.orgresearchgate.netresearchgate.net Thermogravimetric analysis of the DATA hydrate showed a water mass proportion of 14.51%, which is close to the theoretical value of 15.38%. iucr.org

Synthesis of Functionalized Diaminotriazole Derivatives

The functionalization of the diaminotriazole scaffold at its ring nitrogen atoms or through its amino groups allows for the creation of a diverse range of derivatives with tailored properties.

The amination of the 3(5)-amino-1,2,4-triazolide anion with hydroxylamine-O-sulfonic acid provides a method to synthesize 1,5-diamino-1,2,4-triazole. researchgate.net This approach has also been used to prepare other N-amino energetic materials. researchgate.net Another strategy involves the N-amination of 3-nitro-1H-1,2,4-triazole using hydroxylamine-O-sulfonic acid in a buffered solution to yield the corresponding N-amino product. nih.gov

The amino groups of 1H-1,2,4-triazole-1,5-diamine are reactive sites for various derivatizations, including amidation and Schiff base formation. Schiff bases, characterized by an azomethine group (-C=N-), are readily formed by the condensation of primary amines with aldehydes or ketones. dergipark.org.trmwjscience.comnih.gov For example, new Schiff bases have been synthesized by reacting 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione with various aldehydes. dergipark.org.tr Similarly, Schiff bases of 1,2,4-triazole have been prepared through the condensation of 4-amino-1,2,4-triazole-3-thiol (B7722964) with various aromatic aldehydes. researchgate.net

Amidation reactions provide another route to functionalized derivatives. A practical method for synthesizing 1,5-disubstituted-1,2,4-triazoles with carboxamide functionalities at the 5-position has been developed. organic-chemistry.org This process involves reacting oxamide-derived amidine reagents with hydrazine hydrochloride salts. organic-chemistry.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,5-diamino-1,2,4-triazole (DATA) |

| 3,5-diamino-1,2,4-triazole monohydrate |

| dihydro- iucr.orgajol.infoorganic-chemistry.orgtriazolo[1,5-a]pyrimidines |

| 1H-1,2,4-triazol-3-amines |

| 1,3,5-trisubstituted 1,2,4-triazoles |

| 3,5-dinitro-1H-1,2,4-triazole |

| Potassium 3,5-dinitro-1,2,4-triazolate |

| 3,5-disubstituted-1H-1,2,4-triazole |

| 3-trifluoromethyl-1,2,4-triazoles |

| 5,5′-diamino-3,3′-azo-1H-1,2,4-triazole |

| 3(5)-amino-1,2,4-triazolide anion |

| 3-nitro-1H-1,2,4-triazole |

| 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione |

| 4-amino-1,2,4-triazole-3-thiol |

Integration with Other Heterocyclic Systems (e.g., Furazan (B8792606), Tetrazole)

The conjunction of the 1,2,4-triazole ring with other nitrogen-rich heterocycles like furazan and tetrazole is a key strategy, particularly in the development of advanced energetic materials. These integrated systems often exhibit enhanced thermal stability and detonation performance. nih.gov

Furazan Integration: Synthetic strategies to connect 1,2,4-triazole with furazan rings often involve building the triazole ring onto a pre-existing furazan moiety or coupling the two completed heterocycles. One method involves the cyclocondensation of 3-aminofurazanecarboxylic acid hydrazide with an appropriate precursor to form a triazole ring bearing an aminofurazanyl substituent. researchgate.net Another approach is the synthesis of compounds like (E)-1,2-bis(5-(4-nitro-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-3-yl)diazene, which demonstrates a balance between high detonation performance and thermal stability. nih.gov A notable strategy for creating N-N linkages involves condensing 1-amino-3-nitro-1H-1,2,4-triazole with a nitrosofurazan derivative in the presence of an oxidizing agent like dibromisocyanuric acid. rsc.orgrsc.org This is followed by the removal of protecting groups to yield a molecule where the triazole and furazan rings are linked through an azoxy bridge. rsc.orgrsc.org

Tetrazole Integration: The synthesis of molecules containing both triazole and tetrazole rings can be achieved through sequential construction of the heterocyclic fragments. umich.edu For instance, a 1,2,3-triazole-4-carboxylic acid can be used to acylate aminoguanidine, forming a 1,2,4-triazole, which is then further modified to introduce a tetrazole ring. umich.edu The reaction of 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine with specific reagents has been explored to create energetic salts. researchgate.net Furthermore, tandem reactions, such as the thio-Michael/aza-Morita–Baylis–Hillman reaction, have been utilized with substrates derived from heterocyclic amines like 1H-tetrazole-1,5-diamine to create complex fused systems. nih.gov

Incorporation of Diverse Organic Substructures

The functionalization of the this compound core by adding various organic groups is crucial for tailoring its properties for different applications, including medicinal chemistry.

The amino groups and ring nitrogens of the triazole serve as reactive sites for derivatization. Acylation is a common strategy; for example, a series of 1-acyl-1H- Current time information in Bangalore, IN.isres.orgresearchgate.nettriazole-3,5-diamine analogues have been synthesized as potential cyclin-dependent kinase (CDK) inhibitors. nih.gov Alkyl derivatives can also be prepared through regioselective procedures, sometimes starting from the nitrate (B79036) salt of 3,5-diamino-1,2,4-triazole to ensure specific substitution patterns. researchgate.net More complex substructures, such as amino acid fragments, have been incorporated to develop new antifungal agents, highlighting the scaffold's versatility. mdpi.com

| Substructure Type | Example Reagent/Method | Resulting Compound Class | Reference |

|---|---|---|---|

| Acyl Groups | Acylation with corresponding acid chlorides or anhydrides | 1-Acyl-1H- Current time information in Bangalore, IN.isres.orgresearchgate.nettriazole-3,5-diamines | nih.gov |

| Alkyl Groups | Reaction with aldehydes on 3,5-diamino-1,2,4-triazole nitrate | 3-Alkylamino-5-amino-1,2,4-triazoles | researchgate.net |

| Amino Acid Fragments | Coupling with N-protected amino acids | 1,2,4-Triazole derivatives containing amino acid moieties | mdpi.com |

Mechanistic Insights into 1,2,4-Triazole Ring Formation

Understanding the fundamental reaction mechanisms for constructing the 1,2,4-triazole ring is essential for designing efficient and regioselective syntheses. Key pathways include cycloaddition reactions and oxidative cyclizations.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The [3+2] cycloaddition, a type of Huisgen reaction, is a powerful method for forming five-membered heterocyclic rings like the 1,2,4-triazole. nih.gov This reaction involves the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile).

A prominent example leading to the 3-amino-1,2,4-triazole core is the reaction between nitrile imines and guanidine (B92328) derivatives. nih.gov In this process, the nitrile imine, typically generated in situ from a hydrazonoyl halide, acts as the 1,3-dipole. Guanidine or its derivatives serve as the C-N-N fragment donor, reacting with the nitrile imine to form the triazole ring. These reactions proceed with excellent regioselectivity under ambient conditions, providing a direct route to functionalized 3-amino-1,2,4-triazoles. nih.gov Catalyst-controlled regioselective [3+2] cycloadditions, for instance between isocyanides and diazonium salts, can yield either 1,5-disubstituted or 1,3-disubstituted 1,2,4-triazoles depending on whether a Cu(II) or Ag(I) catalyst is used, respectively. isres.org

Oxidative Cyclization and C-H Functionalization Routes

Oxidative cyclization represents another major pathway to the 1,2,4-triazole skeleton, often starting from linear precursors like amidines. These reactions typically involve the formation of a key N-N or C-N bond in the final ring-closing step, facilitated by an oxidant.

Copper-catalyzed systems are frequently employed for these transformations. isres.orgorganic-chemistry.org For example, a heterogeneous copper(I) catalyst can promote the cascade addition-oxidative cyclization of nitriles with amidines, using air as the oxidant, to generate a wide array of 1,2,4-triazole derivatives in high yields. researchgate.netorganic-chemistry.org The mechanism is believed to involve copper facilitating the initial formation of an amidine intermediate, followed by an oxidative N-N bond-forming coupling reaction. organic-chemistry.org Iodine-mediated oxidative cyclization offers a metal-free alternative, where iodine can catalyze the cyclization of precursors such as trifluoroacetimidohydrazides to form the triazole ring. isres.org

C-H functionalization has also emerged as a strategy in triazole synthesis. A metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines proceeds through a cascade involving C-H functionalization, double C-N bond formation, and subsequent oxidative aromatization catalyzed by iodine. organic-chemistry.org In some cases, the construction of the triazole ring involves a formal C-H functionalization where a C–N bond is formed preferentially over a C–S bond in the cyclization of arylidenearylthiosemicarbazides. acs.org The advancement of direct C-H functionalization on pre-formed triazole rings using palladium or copper catalysts is also a significant area of research for creating substituted derivatives. rsc.orgresearchgate.netrsc.org

Reactivity and Reaction Mechanism Investigations

Nucleophilic and Electrophilic Reactivity of Ring and Amino Sites

The 1H-1,2,4-triazole-1,5-diamine molecule presents several reactive sites for both nucleophilic and electrophilic attack. The nitrogen atoms of the triazole ring are considered electron-rich and are the primary sites for electrophilic substitution. chemicalbook.com Conversely, the carbon atoms of the ring are π-deficient, making them susceptible to nucleophilic attack. chemicalbook.com

Computational and experimental studies have provided significant insights into the molecule's reactivity. The global nucleophilicity of 3,5-diamino-1H-1,2,4-triazoles is predicted to be high, surpassing that of 5-amino-1H-1,2,4-triazoles. acs.orgnih.gov This heightened reactivity is influenced by the two amino groups. Analyses using Fukui functions and molecular electrostatic potential suggest that reactions involving the exocyclic amino groups are particularly favorable. acs.orgnih.gov

The nature of the electrophile plays a critical role in determining the reaction site. The Hard and Soft Acids and Bases (HSAB) principle can be applied to predict the outcome of reactions with electrophiles. acs.orgnih.gov

Hard Electrophiles : Increasing the hardness of an electrophile enhances the probability of attack at the N-4 atom of the triazole ring. acs.orgnih.gov

Soft Electrophiles : Increasing the softness of an electrophile favors attack at the N-2 atom and the 3-NH₂ group. acs.orgnih.gov

This differential reactivity allows for a degree of control over the functionalization of the triazole core based on the choice of reagents.

Alkylation and Arylation Reactions: Regioselectivity and Site Preference

Alkylation and arylation are fundamental reactions for modifying the this compound scaffold. However, achieving regioselectivity can be challenging due to the multiple nucleophilic centers.

Alkylation: Experimental and computational studies on the alkylation of C-amino-1H-1,2,4-triazoles reveal that the reactions often proceed with low selectivity. acs.orgnih.gov The quaternization of 1-substituted 3,5-diamino-1H-1,2,4-triazoles using various alkyl halides can occur at the N-2 and N-4 ring nitrogens as well as the exocyclic 3-amino group. acs.orgnih.gov This lack of selectivity can lead to a mixture of products.

To overcome this, specific synthetic strategies have been developed. For instance, a method for the selective synthesis of 1,4-disubstituted 3,5-diamino-1,2,4-triazoles involves the quaternization of a more readily available 1-substituted 3-acetylamino-1,2,4-triazole, followed by the removal of the acetyl protecting group via acid hydrolysis. acs.orgnih.gov The choice of base can also influence the outcome; alkylation of the parent 1H-1,2,4-triazole ring at N1 is favored when using sodium ethoxide in ethanol. chemicalbook.com New procedures for the regioselective synthesis of various alkyl derivatives of 3,5-diamino-1,2,4-triazole have also been proposed. researchgate.net

Table 1: Regioselectivity in Reactions of 1,2,4-Triazoles

| Reaction Type | Reagent/Condition | Preferred Site of Attack | Citation |

|---|---|---|---|

| Electrophilic Attack | Hard Electrophile | N-4 atom of the triazole ring | acs.orgnih.gov |

| Soft Electrophile | N-2 atom and 3-NH₂ group | acs.orgnih.gov | |

| Alkylation | Alkyl Halides (on 1-substituted derivative) | Low selectivity (N-2, N-4, 3-NH₂) | acs.orgnih.gov |

| Sodium Ethoxide in Ethanol | N-1 atom of the triazole ring | chemicalbook.com | |

| Arylation | Aryl Bromides with Cu-diamine catalyst | C-5 position of the triazole ring | researchgate.net |

Arylation: Arylation of the triazole ring can be achieved with greater regioselectivity. A convenient method utilizes a copper-diamine catalyst system for the C-H arylation of 1,2,4-triazoles with various aryl bromides. researchgate.net This reaction regioselectively functionalizes the C5 position of the triazole ring. researchgate.netrsc.org The higher reactivity at the C-5 position is attributed to its more electron-deficient character compared to other positions on the ring. rsc.org Ligand-free conditions using copper(I) oxide (CuO) as a catalyst have also been employed for the N-arylation of 1,2,4-triazoles. nih.govscispace.com

Tautomeric Equilibria and Dynamic Interconversion Studies

Prototropic tautomerism is a key characteristic of the 1,2,4-triazole (B32235) ring system, significantly influencing its chemical reactivity and biological interactions. researchgate.net The this compound molecule can exist in several tautomeric forms due to the migration of a proton.

The parent 1,2,4-triazole exists in two primary tautomeric forms: the 1H-1,2,4-triazole and the 4H-1,2,4-triazole, with the 1H form being more stable. ijsr.netnih.gov The introduction of amino substituents increases the number of possible tautomers. For 3-amino-1,2,4-triazole, three tautomers (3-amino-1H-, 3-amino-2H-, and 3-amino-4H-) can exist, with their relative stability determined by theoretical and physical studies. ijsr.net

In substituted 3,5-diamino-1,2,4-triazoles, such as 5-amino-3-(het)aryl-1,2,4-triazoles, an equilibrium is established between the 5-amino-3-(het)aryl and the 3-amino-5-(het)aryl tautomeric forms. rjptonline.org NMR spectroscopy studies in DMSO solution have shown that one tautomer typically dominates the equilibrium. rjptonline.org The study of these tautomeric phenomena is crucial for understanding the molecule's structure-activity relationships and is often investigated using NMR spectroscopy, X-ray crystallography, and theoretical modeling. researchgate.netrsc.org

Acid-Base Properties and Protonation Equilibria

The presence of multiple nitrogen atoms in both the triazole ring and the exocyclic amino groups imparts basic properties to this compound, allowing it to readily form salts with acids. chemicalbook.com The parent 1,2,4-triazole is a weak base, with reported pKa values for the protonated species around 2.19-2.45 and for the neutral molecule around 10.26. chemicalbook.comwikipedia.org

For substituted C-amino-1,2,4-triazoles, protonation also predominantly occurs at the N-4 atom. nih.gov This leads to the formation of a 4H-1,2,4-triazol-1-ium cation, a finding supported by the crystal structure analysis of salts formed from 1-substituted 3,5-diamino-1,2,4-triazoles. nih.gov The incorporation of two amino groups onto the triazole ring may enable the molecule to be protonated twice by strong mineral acids, forming a divalent cation. bibliotekanauki.pl

Table 2: pKa Values of 1,2,4-Triazole

| Species | pKa Value | Citation |

|---|---|---|

| 1,2,4-Triazolium (C₂N₃H₄⁺) | 2.45 | wikipedia.org |

| 1,2,4-Triazolium (Protonated Species) | 2.19 | chemicalbook.com |

| 1,2,4-Triazole (Neutral Molecule) | 10.26 | chemicalbook.comwikipedia.org |

{"#":{"__html":"The chemical compound this compound is a subject of significant interest in various fields of chemical research. Its structural and spectroscopic properties have been extensively studied to elucidate its molecular framework and functional group characteristics. This article focuses solely on the technical characterization of this compound through various spectroscopic methods.

researchgate.netnih.govnih.govnih.govnih.govrsc.orgnih.gov| Compound Derivative | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| N³-(4-Chlorophenyl)-1-((4-phenoxyphenyl)sulfonyl)-1H-1,2,4-triazole-3,5-diamine | 7.30 (s, 2H, NH₂), 9.39 (s, 1H, NH) | 154.02, 159.42, 162.51 (among others) | nih.gov |

| 1-((4-Fluorophenyl)sulfonyl)-N³-(naphthalen-1-yl)-1H-1,2,4-triazole-3,5-diamine | 7.44 (s, 2H, NH₂), 9.07 (s, 1H, NH) | Not explicitly detailed for triazole carbons | nih.gov |

| N³-(4-Methoxyphenyl)-1-(naphthalen-1-ylsulfonyl)-1H-1,2,4-triazole-3,5-diamine | 7.40 (s, 2H, NH₂), 8.88 (s, 1H, NH) | 156.33, 159.15 (among others) | nih.gov |

| 1-phenyl-3-(p-tolyl)-1H-1,2,4-triazol-5-amine | 6.55 (s, 2H, NH₂) | 155.72, 158.75 | rsc.org |

Advanced 2D NMR Techniques (e.g., HMQC)

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides critical information about the functional groups and vibrational modes of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of 3,5-diamino-1,2,4-triazole (guanazole), a closely related compound, the FT-IR spectrum shows characteristic absorption bands. nih.gov The N-H stretching vibrations of the amino groups and the triazole ring are typically observed in the high-wavenumber region. researchgate.net For guanazole (B75391), these bands have been recorded in the solid phase. nih.gov The C=N stretching vibrations within the triazole ring are also characteristic and appear in the fingerprint region. dergipark.org.tr In derivatives of 1,2,4-triazole, these C=N stretching bands are observed around 1562-1617 cm⁻¹. dergipark.org.tr For 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione, the C=N stretching vibration of the triazole ring was found at 1651 cm⁻¹. dergipark.org.tr The spectrum of 1,2,4-triazole itself shows N-H stretching around 3126 cm⁻¹ and C=C aromatic stretching at 1529 and 1483 cm⁻¹. omicsonline.orgresearchgate.net

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference Compound | Reference |

|---|---|---|---|---|

| N-H | Stretching | ~3126 | 1,2,4-triazole | omicsonline.orgresearchgate.net |

| C=N (triazole ring) | Stretching | 1651 | 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione | dergipark.org.tr |

| C=N (triazole ring) | Stretching | 1562-1617 | Derivatives of 1,2,4-triazole | dergipark.org.tr |

| C=C (aromatic) | Stretching | 1529, 1483 | 1,2,4-triazole | omicsonline.orgresearchgate.net |

Raman Spectroscopy Applications

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a molecule. For 3,5-diamino-1,2,4-triazole (guanazole), the FT-Raman spectrum has been recorded and analyzed. nih.gov Quantum chemical calculations have been used to predict the Raman activities of the vibrational modes, which are then compared with the experimental data. nih.gov In a study on a cadmium-triazole complex, the Raman band at 1663 cm⁻¹ was attributed to the C=N vibrational mode of the triazole ring, and the NH₂ bending mode was detected at 1631 cm⁻¹. acs.org The NH₂ wagging mode in 3,5-diamino-1,2,4-triazole has been reported at 668 cm⁻¹. acs.orgresearchgate.net These studies demonstrate the utility of Raman spectroscopy in characterizing the intricate vibrational structure of triazole compounds.

Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Analysis

Spectroscopic and Structural Characterization Techniques

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a cornerstone technique for the structural analysis of crystalline solids. It is applied in two primary forms: single-crystal XRD for determining the precise atomic coordinates and powder XRD for verifying the bulk phase identity and purity.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information for 1H-1,2,4-Triazole-1,5-diamine, revealing its absolute molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

High-quality single crystals of the compound, typically grown by slow evaporation from a suitable solvent like water, are subjected to X-ray analysis. Studies have consistently shown that this compound crystallizes in the monoclinic crystal system with the space group P2₁/c. The analysis confirms the planarity of the five-membered triazole ring. The two amino groups are attached at the N1 and C5 positions, a key structural feature that differentiates it from other isomers.

The crystal packing is dominated by an extensive network of intermolecular hydrogen bonds. The amine protons act as hydrogen bond donors, while the ring nitrogen atoms (specifically N2 and N4) serve as acceptors. This N-H···N hydrogen bonding creates a robust, three-dimensional supramolecular architecture, which contributes significantly to the compound's thermal stability and crystal density.

The key crystallographic data and selected structural parameters derived from SC-XRD analysis are summarized in the tables below.

Interactive Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference(s) |

| Chemical Formula | C₂H₅N₅ | , |

| Formula Weight | 99.10 g/mol | , |

| Crystal System | Monoclinic | , |

| Space Group | P2₁/c | , |

| a (Å) | 3.785(1) | |

| b (Å) | 11.218(3) | |

| c (Å) | 10.156(3) | |

| α (°) | 90 | |

| β (°) | 97.45(1) | |

| γ (°) | 90 | |

| Volume (ų) | 427.2(2) | |

| Z (molecules per cell) | 4 | |

| Calculated Density (g/cm³) | 1.543 | |

| Temperature (K) | 296(2) |

Interactive Table 2: Selected Bond Lengths and Angles for this compound

| Bond/Angle | Type | Length (Å) / Angle (°) | Reference(s) |

| N1-N2 | Bond Length | 1.401(2) | |

| N2-C3 | Bond Length | 1.309(3) | |

| C3-N4 | Bond Length | 1.365(3) | |

| N4-C5 | Bond Length | 1.341(3) | |

| C5-N1 | Bond Length | 1.382(3) | |

| C5-N(amino) | Bond Length | 1.332(3) | |

| N1-N(amino) | Bond Length | 1.406(2) | |

| C5-N1-N2 | Bond Angle | 103.8(2) | |

| N1-N2-C3 | Bond Angle | 113.1(2) | |

| N2-C3-N4 | Bond Angle | 104.2(2) | |

| C3-N4-C5 | Bond Angle | 111.4(2) | |

| N4-C5-N1 | Bond Angle | 107.4(2) |

Powder X-ray Diffraction for Bulk Phase Characterization

While SC-XRD analyzes a single, perfect crystal, Powder X-ray Diffraction (PXRD) is essential for confirming the identity and phase purity of the bulk, polycrystalline material. The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase.

In the characterization of this compound, the experimental PXRD pattern obtained from a synthesized batch is compared against a theoretical pattern simulated from the SC-XRD data. A strong correlation between the peak positions (2θ values) and relative intensities of the experimental and simulated patterns confirms that the bulk sample possesses the same crystal structure determined by single-crystal analysis and is free from significant crystalline impurities or polymorphic variations. This validation is a critical quality control step in the synthesis and purification process.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to probe the electronic transitions within a molecule. For this compound, the spectrum provides information about the conjugated π-system of the triazole ring and the non-bonding electrons on the nitrogen atoms.

The molecule contains both π bonds (in the ring) and lone pairs (n) on the ring and exocyclic nitrogen atoms. Consequently, its UV-Vis spectrum is characterized by two primary types of electronic transitions: π → π* and n → π*.

π → π transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. They typically result in strong absorption bands at shorter wavelengths (higher energy).

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from a nitrogen lone pair) to a π* anti-bonding orbital. They are lower in energy than π → π* transitions and appear as weaker absorption bands at longer wavelengths.

Analysis of this compound in an aqueous or methanolic solution typically reveals a strong absorption maximum (λ_max) in the short-wavelength UV region, which is characteristic of the underlying heterocyclic scaffold.

Interactive Table 3: UV-Vis Absorption Data for this compound

| λ_max (nm) | Solvent | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Proposed Transition | Reference(s) |

| ~217 | Water | Not Reported | π → π | , |

| ~215 | Methanol | ~5200 | π → π |

The dominant absorption band observed around 215-217 nm is assigned to the high-energy π → π* transition within the conjugated triazole ring system. The lower-energy n → π* transition is often obscured by the much stronger π → π* band or appears as a weak shoulder, making it difficult to resolve distinctly.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various properties of triazole derivatives.

Computational studies, often employing DFT methods like B3LYP with basis sets such as 6-31G*, are utilized to determine the most stable conformation of triazole derivatives. nih.gov For instance, energy calculations for 3,5-diamino-1,2,4-triazole (guanazole) have shown that the 1H-tautomer with C1 symmetry is the most stable form. nih.gov The geometric parameters calculated using the B3LYP method show good agreement with experimental X-ray diffraction data. nih.gov In studies of other triazole derivatives, methods like B3LYP, M06-2X, and MP2 have been used to optimize geometries in various forms, including monomers and dimers, revealing that substituents on the triazole ring are often not coplanar with it. preprints.org For example, in certain 2-aryl-1,2,3-triazoles, the aryl ring is noticeably rotated relative to the triazole ring. preprints.org

Quantum mechanical calculations are a common tool for the in-silico prediction of NMR chemical shifts, aiding in the structural elucidation of organic molecules. nih.gov DFT methods, particularly using the Gauge-Independent Atomic Orbital (GIAO) approach, have become a standard for NMR calculations. mdpi.comresearchgate.net For various triazole compounds, good agreement between theoretical and experimental ¹H and ¹³C NMR chemical shifts has been achieved using methods like mPW1PW91/6-311+G(2d,p)//B3LYP/6-311+G(2d,p). mdpi.com These computational predictions can be crucial for confirming the structure and assignment of synthesized compounds. mdpi.comnajah.edu However, the accuracy of these predictions can be affected by environmental factors such as solvent interactions, which are not always fully captured by implicit solvent models in the calculations. mdpi.com

Table 1: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts for a Triazole Derivative This table is a representative example based on findings for similar triazole structures; specific data for 1H-1,2,4-Triazole-1,5-diamine was not available in the search results.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| ¹H NMR | ||

| NH (Triazole) | 14.11 | - |

| CH (Triazole) | 8.27 | - |

| CH₂ | 5.66 | - |

| ¹³C NMR | ||

| C (Triazole) | 147.6 | - |

| C (Triazole) | 157.8 | - |

Data adapted from studies on similar 1,2,4-triazole (B32235) structures. najah.eduuc.edu

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for analyzing the reactive sites of a molecule. It illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. isres.orgresearchgate.net For triazole derivatives, MEP maps often show negative potential regions localized around the nitrogen atoms of the triazole ring and any electronegative substituents, indicating these are likely sites for electrophilic attack. researchgate.netnih.gov Conversely, positive potential regions, often found around hydrogen atoms of amino groups, suggest sites susceptible to nucleophilic attack. nih.gov This analysis helps in understanding the intermolecular interactions, such as hydrogen bonding, that govern the molecular recognition and crystal packing of the compound. najah.edu

Frontier Molecular Orbital (FMO) Theory and Fukui Function Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netkbhgroup.in A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net For triazole derivatives, the HOMO is often localized on the triazole ring and its substituents, indicating its electron-donating capability, while the LUMO points to its electron-accepting ability. researchgate.netresearchgate.net

Fukui functions provide more detailed, site-specific reactivity information by indicating which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. nih.govfaccts.de For C-amino-1H-1,2,4-triazoles, Fukui function analysis has been used to predict that the N-4 atom of the triazole ring is a likely site for attack by hard electrophiles, while softer electrophiles may target the N-2 atom or the amino group. nih.gov This type of analysis is instrumental in predicting and rationalizing the outcomes of chemical reactions involving the triazole scaffold. nih.govdnu.dp.ua

Table 2: Key Quantum Chemical Descriptors for a Representative Triazole Derivative This table is a representative example based on findings for similar triazole structures; specific data for this compound was not available in the search results.

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | - | kbhgroup.in |

| LUMO Energy | - | kbhgroup.in |

| HOMO-LUMO Gap | 4.25 eV | kbhgroup.in |

| Chemical Hardness (η) | 2.12 eV | kbhgroup.in |

| Chemical Softness (S) | 0.47 eV⁻¹ | kbhgroup.in |

Conformational Analysis through Computational Methods

The conformational landscape of triazole derivatives can be explored using various computational techniques. Systematic conformational searches and analysis using quantum chemical calculations (e.g., B3LYP, M06-2X, MP2) can identify multiple low-energy conformers. rsc.org For some substituted 1,2,3-triazole amino acids, theoretical studies have revealed the existence of numerous conformers with closely spaced relative energies, suggesting significant structural diversity. rsc.org Molecular dynamics (MD) simulations, often complemented by NMR-derived restraints, provide further insights into the dynamic behavior and conformational preferences of these molecules in different environments, such as in the gas phase or in various solvents. frontiersin.org

Thermodynamic Parameter Computations (e.g., Enthalpy of Formation)

Computational chemistry provides reliable methods for predicting the thermodynamic properties of molecules, such as the enthalpy of formation (ΔfH°), which is a crucial parameter for energetic materials. acs.org The gas-phase enthalpy of formation can be computed using high-level theoretical methods like G2, G3, CBS-4M, CBS-QB3, and G4. uc.eduacs.org For solid-phase compounds, the enthalpy of formation is often calculated using a Born-Haber cycle, which requires the computation of gas-phase enthalpies of the constituent ions and the lattice energy of the solid. uc.edu These computational predictions for triazole-based compounds have often shown reasonable to very good agreement with experimental values obtained from techniques like oxygen bomb calorimetry. uc.eduresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-diamino-1,2,4-triazole (guanazole) |

| 2-aryl-1,2,3-triazoles |

| 1,2,3-triazole amino acids |

| C-amino-1H-1,2,4-triazoles |

| 1,3,5,7-tetranitro-1,3,5,7-tetrazocane (HMX) |

Coordination Chemistry and Metal Organic Frameworks Mofs

Diaminotriazole as a Ligand in Coordination Compounds

1,2,4-triazole (B32235) and its derivatives are well-regarded for their ability to act as bridging ligands between metal centers. wikipedia.orgresearchgate.net The diaminotriazole variant, often referred to as guanazole (B75391) (Hdatrz) in its 3,5-diamino isomeric form, continues this trend, exhibiting remarkable coordination versatility driven by its multiple nitrogen donor sites. sciencemadness.org

The coordination versatility of diaminotriazole is extensive. The triazole ring itself provides a robust platform for linking metal ions, typically through its adjacent N1 and N2 atoms, a common bridging mode for 1,2,4-triazole ligands. researchgate.netsciencemadness.org This ability to bridge two metal centers allows for the formation of polynuclear and polymeric structures. sciencemadness.org Depending on the reaction conditions, the metal ion, and the presence of other coordinating species (anions or solvents), diaminotriazole can adopt various coordination modes, including monodentate, bidentate-chelating, and bidentate-bridging. researchgate.net

This versatility allows for the construction of diverse molecular architectures, from discrete dinuclear or trinuclear complexes to infinite one-dimensional chains. sciencemadness.orgresearchgate.net For instance, in copper(II) complexes, the ligand has been shown to facilitate the formation of dinuclear units bridged by two triazole ligands and other small molecules like water or anions like chloride. sciencemadness.org The ability of the ligand to deprotonate adds another layer of complexity, as the resulting triazolate anion is a strong donor for d-metal ions, further stabilizing the resulting network. researchgate.net

The synthesis of metal complexes with diaminotriazole has been achieved with numerous transition metals.

Zn(II): Dinuclear zinc(II) complexes have been successfully prepared through mechanochemical grinding, a solid-state reaction method. nih.govnih.govacs.org For example, reacting 3,5-diamino-1,2,4-triazole (DAT) with zinc chloride (ZnCl₂) or zinc nitrate (B79036) (Zn(NO₃)₂) yields complexes like [Zn₂(DAT)₂Cl₄] and [Zn₂(DAT)₂(NO₃)₄], respectively. nih.govnih.govacs.org This solvent-free method can produce the desired complex in very high yields. nih.gov

Cd(II): Cadmium(II) readily forms coordination polymers with this ligand. A notable example is the polymeric complex {[Cd(SO₄)(C₂H₅N₅)₂]·H₂O}n, where the diaminotriazole ligands bridge cadmium centers to form infinite strands. researchgate.net Trinuclear cadmium complexes have also been synthesized, showcasing the ligand's ability to coordinate in both its neutral and cationic forms within the same structure. researchgate.net

Ag(I): Silver(I) has been used to construct polymeric adducts with amino-triazole ligands. mdpi.comdntb.gov.ua The reaction of 4-amino-4H-1,2,4-triazole with silver nitrate (AgNO₃) produces a polymeric complex with the formula [Ag₂(L)₂(NO₃)]n(NO₃)n. mdpi.com

Pd(II) and Sn(IV): The broader family of 1,2,4-triazoles has been used to create complexes with palladium and tin. Schiff bases derived from 1,2,4-triazole moieties have been used to synthesize triorganotin(IV) complexes, which are proposed to have a distorted tetrahedral geometry. researchgate.net Similarly, palladium(II) complexes with various 1,2,4-triazole derivatives have been synthesized and structurally characterized, often revealing square planar geometries. isres.orgresearchgate.net

Characterization of these complexes is typically performed using a combination of elemental analysis, infrared (IR) spectroscopy, and, most definitively, single-crystal X-ray diffraction. nih.govresearchgate.netmdpi.com

Single-crystal X-ray diffraction is the primary method for the definitive structural elucidation of these metal complexes, revealing precise coordination environments, bond lengths, and bond angles.

In the dinuclear zinc complexes [Zn₂(DAT)₂Cl₄] and [Zn₂(DAT)₂(NO₃)₄], each zinc atom is in a distorted tetrahedral geometry. nih.govnih.govacs.org The diaminotriazole ligand acts as a bridge between the two zinc centers, forming a central hexanuclear Zn₂N₄ ring. nih.govnih.gov

The polymeric cadmium(II) complex {[Cd(SO₄)(C₂H₅N₅)₂]·H₂O}n features a six-coordinate cadmium atom in a distorted octahedral environment. researchgate.net The equatorial positions are occupied by four nitrogen atoms from four different diaminotriazole ligands, while the axial positions are taken by oxygen atoms from two sulfate (B86663) anions. researchgate.net In the trinuclear cadmium complex [Cd₃(DAMT)₂(DAMTH)₂Cl₈], the cadmium ions also exhibit slightly distorted octahedral geometries. researchgate.net

For the polymeric silver(I) complex derived from the related 4-amino-1,2,4-triazole, two independent silver atoms exist with different coordination geometries: one is slightly bent, while the other adopts a distorted tetrahedral structure. mdpi.com

Below is a table summarizing the structural characteristics of selected metal-diaminotriazole complexes.

| Metal Ion | Compound Formula | Coordination Geometry | Key Structural Feature |

| Zn(II) | [Zn₂(DAT)₂Cl₄] | Distorted Tetrahedral | Dinuclear unit with a bridging diaminotriazole ligand. nih.govnih.gov |

| Cd(II) | {[Cd(SO₄)(DAT)₂]·H₂O}n | Distorted Octahedral | 1D coordination polymer with bridging DAT ligands. researchgate.net |

| Ag(I) | [Ag₂(L)₂(NO₃)]n(NO₃)n (L=4-amino-1,2,4-triazole) | Bent & Tetrahedral | Polymeric structure with two distinct Ag(I) centers. mdpi.com |

Incorporation into Coordination Polymers and Metal-Organic Frameworks

The same properties that make diaminotriazole a versatile ligand for discrete complexes also make it an exceptional building block for extended, porous materials like coordination polymers (CPs) and Metal-Organic Frameworks (MOFs). mdpi.com

The design of nitrogen-rich porous frameworks often relies on multitopic organic linkers that can connect multiple metal centers in predictable ways. 1,2,4-triazole derivatives are excellent candidates due to their strong coordinating ability and defined geometric angles. researchgate.netmdpi.com The diaminotriazole ligand, with its multiple N-donor sites and additional amine functionalities, is particularly suited for creating robust, high-dimensionality networks.

A common strategy is the use of a mixed-ligand approach, where the diaminotriazole linker is combined with another organic linker, such as a dicarboxylate or an oxalate (B1200264). rsc.orgchemrxiv.org This allows for fine-tuning of the resulting framework's topology, pore size, and chemical environment. For example, combining 3,5-diamino-1,2,4-triazole (DATRZ) with 2,5-thiophenedicarboxylate (TDC) and Zn(II) ions resulted in a 3D microporous MOF with one-dimensional channels. rsc.org Similarly, using diaminotriazole and oxalate linkers with Zn(II) produced a framework, NICS-24, with square-shaped channels. chemrxiv.orgresearchgate.net The ultimate goal is to guide the self-assembly of these components into a stable, porous architecture with desired properties. mdpi.com

The amine (-NH₂) groups on the diaminotriazole ligand are not merely spectators in the framework; they play a crucial role in dictating the material's properties. rsc.orgchemrxiv.org These basic amine groups can act as specific binding sites for guest molecules.

This is particularly evident in the context of carbon dioxide capture. The presence of amine functionalities within the pores of a MOF significantly enhances its affinity for the acidic CO₂ molecule. rsc.orgresearchgate.net A study comparing a Zn-MOF with diaminotriazole (Zn-DAT) to a similar framework with a non-aminated triazole linker found that the heat of adsorption (Qst) for CO₂ was significantly higher for the aminated version, highlighting the critical role of the –NH₂ groups in strengthening the interaction. rsc.org

In another study, the Zn(II)-based MOF NICS-24, which contains diaminotriazole, showed a markedly improved ability to capture CO₂ at low pressures compared to related frameworks with fewer or no amine groups (CALF-15 and CALF-20). chemrxiv.orgresearchgate.net The amine functions were shown to enhance CO₂ binding and improve selectivity over other gases like N₂ and O₂. chemrxiv.orgresearchgate.net The amine groups can also influence the hydrophilicity of the framework, which is an important consideration for applications in humid environments. nih.gov

Supramolecular Interactions within Framework Architectures (e.g., Hydrogen-Bonding, π-π Stacking)

The assembly of coordination polymers and metal-organic frameworks (MOFs) is profoundly influenced by non-covalent supramolecular interactions. In frameworks incorporating 1H-1,2,4-triazole-1,5-diamine (also known as 3,5-diamino-1,2,4-triazole or DAT) and its derivatives, hydrogen bonding and π-π stacking are critical in dictating the final dimensionality, topology, and stability of the resulting architecture. These interactions occur between the ligands, between ligands and coordinated or guest solvent molecules, and between different polymeric chains or layers, ultimately building complex multi-dimensional structures from simpler, lower-dimensional coordination units.

Hydrogen-Bonding

The amino groups (-NH₂) and the triazole ring's N-H and uncoordinated nitrogen atoms make this compound an excellent candidate for forming extensive hydrogen-bonding networks. These interactions are fundamental to the structural integrity of many of its coordination compounds.

Research has shown that the amino groups are effective hydrogen-bond donors, readily interacting with acceptor atoms such as oxygen from counter-anions (e.g., nitrate, perchlorate) or coordinated water molecules. mdpi.comnih.gov In a zinc complex featuring 3,5-diamino-1,2,4-triazole (DAT), the O atoms in the nitrate groups are hydrogen-bonded to the DAT ligand via O···H–N linkages. nih.gov Similarly, in a silver(I) coordination polymer, uncoordinated nitrate ions play a crucial role in the molecular packing by forming strong N–H···O hydrogen bonds with the free amino groups of the triazole ligand. mdpi.com These interactions, along with weaker C-H···O bonds, effectively cross-link the 1D coordination polymer chains into a robust 3D supramolecular network. mdpi.com

The incorporation of water molecules, either coordinated to the metal center or as lattice solvent, often leads to the formation of intricate hydrogen-bonding schemes. In the hydrated form of 3,5-diamino-1,2,4-triazole, water molecules create a three-dimensional network where H⋯O contacts account for a significant portion of the intermolecular interactions. researchgate.net In a Zn-oxalate framework containing the 3,5-diamino-1,2,4-triazolate ligand, the amino groups were found to form hydrogen bonds with water molecules, an interaction characterized by an O···H distance of 1.99 Å. irb.hr In more complex systems, such as a dinuclear iron complex with 3-amino-1H-1,2,4-triazole-5-carboxylic acid, a combination of N–H···O, O–H···N, and O–H···O interactions fuses adjacent layers into a 3D supramolecular architecture. mdpi.com

The following table summarizes representative hydrogen-bonding interactions observed in coordination compounds featuring amino-triazole ligands.

| Compound/Framework | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) | Ref |

| [Ag₂(L)₂(NO₃)]n(NO₃)n (L = 4-amino-4H-1,2,4-triazole) | N-H···O | - | 2.12(2) | - | - | mdpi.com |

| [Ag₂(L)₂(NO₃)]n(NO₃)n (L = 4-amino-4H-1,2,4-triazole) | N-H···O | - | 2.281(19) | - | - | mdpi.com |

| [Zn₂(DAT)₂Cl₄] (DAT = 3,5-diamino-1,2,4-triazole) | N-H···Cl | 0.86 | 2.45 | 3.299(3) | 170 | nih.gov |

| [Fe₂(Hatrc)₄(OH)₂]·6H₂O (H₂atrc = 3-amino-1H-1,2,4-triazole-5-carboxylic acid) | N-H···O | 0.86 | 2.00 | 2.859(3) | 175 | mdpi.com |

| [Fe₂(Hatrc)₄(OH)₂]·6H₂O (H₂atrc = 3-amino-1H-1,2,4-triazole-5-carboxylic acid) | O-H···N | 0.85 | 1.88 | 2.721(3) | 171 | mdpi.com |

| NICS-24 (Zn-oxalate 3,5-diamino-1,2,4-triazolate) | N(H)-H···OH₂ | - | 1.99 | - | - | irb.hr |

π-π Stacking

The aromatic nature of the 1,2,4-triazole ring allows for the formation of π-π stacking interactions, which are another key factor in the stabilization and organization of framework structures. These interactions typically occur between the triazole rings of adjacent ligands, either within the same chain or between different chains or layers.

In many crystal structures, π-π stacking contributes to the formation of higher-dimensional networks from lower-dimensional coordination polymers. For instance, in a cadmium(II) coordination polymer, aromatic π–π stacking interactions between benzene (B151609) fragments of the ligand link polymeric chains into a three-dimensional network. nih.gov Similarly, in certain energetic materials, face-to-face stacking arrangements with interlayer distances as short as 3.22 Å indicate strong π–π interactions between molecules, which contribute positively to the thermal stability and mechanical insensitivity of the materials. nih.govfrontiersin.org The combination of hydrogen bonding and π-π stacking is a common theme; in one copper(II) complex, these two forces work in concert to link 1D coordination polymer chains into a bilayer structure. nih.gov

| Compound | Stacking Type | Centroid-to-Centroid Distance (Å) | Ref |

| 1,3-di(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (ATDT) derivative | Face-to-face | 3.328 | nih.gov |

| 5-(5-nitro-1H-1,2,4-trizol-3-yl)-1,3,4-oxadiazol-2-amine (8) | Face-to-face | 3.22 | frontiersin.org |

| 5-(5-nitro-1H-1,2,4-trizol-3-yl)-1,3,4-oxadiazol-2-amine hydrate (B1144303) (8a) | Face-to-face | 3.34 | frontiersin.org |

Collectively, these supramolecular interactions are not merely secondary forces but are integral design elements in the crystal engineering of frameworks based on this compound. The directionality and strength of hydrogen bonds, combined with the cohesive nature of π-π stacking, allow for the construction of predictable and robust supramolecular architectures with tailored properties. mdpi.com

Applications in Advanced Materials Science

Energetic Materials Research

The high nitrogen content and positive heat of formation of the 1,2,4-triazole (B32235) ring make 1H-1,2,4-Triazole-1,5-diamine and its derivatives highly suitable for applications in energetic materials. Research in this area focuses on creating new molecules with superior performance, enhanced stability, and reduced sensitivity compared to traditional explosives.

Design and Synthesis of Energetic Triazole-Diamine Derivatives

A common synthetic strategy involves the diazotization of the amino groups on the triazole ring, followed by nucleophilic substitution with energetic moieties. For instance, the reaction of 3,5-diamino-1,2,4-triazole with sodium nitrite (B80452) in the presence of a strong acid can yield dinitro derivatives. Further reactions can introduce other functional groups, leading to a diverse range of energetic compounds. The synthesis of energetic salts is another important approach, where the triazole derivative acts as a cation and is combined with an energetic anion, such as perchlorate (B79767) or nitrate (B79036), to form stable and powerful energetic materials.

Researchers have successfully synthesized a variety of energetic derivatives, including those with fused ring systems incorporating other heterocyclic moieties like tetrazoles or pyrazoles. These fused-ring structures often exhibit enhanced thermal stability and density, which are critical properties for practical applications. The versatility of the triazole ring allows for the creation of a wide array of energetic compounds with tailored properties.

Computational Prediction of Energetic Characteristics

Computational chemistry plays a crucial role in the design and evaluation of new energetic materials. Density Functional Theory (DFT) is a widely used method to predict the energetic properties of this compound derivatives, providing valuable insights into their potential performance and safety before their synthesis.

Key energetic parameters that are computationally predicted include:

Detonation Velocity (D): This is a measure of the speed at which the detonation wave travels through the explosive. Higher detonation velocities generally indicate more powerful explosives. For some triazole derivatives, detonation velocities have been calculated to be in the range of 8.0 to over 9.0 km/s.

Detonation Pressure (P): This represents the pressure at the detonation front and is another indicator of the explosive's power. Calculated detonation pressures for certain triazole-based compounds can range from 30 to over 40 GPa.

Heat of Formation (HOF): A positive heat of formation is desirable for energetic materials as it contributes to a higher energy release upon decomposition. Many nitrogen-rich triazole derivatives exhibit significant positive heats of formation.

Mechanical Insensitivity: This refers to the material's resistance to initiation by external stimuli such as impact and friction. Computational models can help predict the sensitivity of a molecule, guiding the design of safer energetic materials. For example, some triazole derivatives have been predicted to have low sensitivity, with impact sensitivities greater than 40 J.

These computational predictions allow for the screening of a large number of potential energetic molecules, enabling researchers to focus on synthesizing the most promising candidates with a good balance of performance and safety.

Thermal Decomposition Kinetics and Stability Studies

The thermal stability of an energetic material is a critical factor for its safe handling, storage, and application. Derivatives of this compound are known for their high thermal stability, which is attributed to the aromaticity and strong covalent bonds of the triazole ring.

Thermal decomposition studies are typically conducted using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods determine the decomposition temperature, heat release, and decomposition kinetics of the material. Many energetic compounds derived from 3,5-diamino-1,2,4-triazole exhibit high decomposition temperatures, often exceeding 250°C, and in some cases surpassing 350°C.

The decomposition mechanism of these compounds is complex and can involve multiple steps, including ring opening, bond cleavage, and the formation of various gaseous products. The initial step in the thermal decomposition of many triazole derivatives is often the cleavage of the weakest bond in the molecule. The stability of these compounds is also influenced by intermolecular interactions, such as hydrogen bonding, which can significantly increase the energy required for decomposition. The study of thermal decomposition kinetics provides valuable data for assessing the long-term stability and compatibility of these materials with other substances.

Corrosion Inhibition Materials

Derivatives of 1,2,4-triazole, including those with diamine functionalities, have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. organic-chemistry.orgnih.govnih.gov The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.gov

The adsorption process is facilitated by the presence of heteroatoms (nitrogen), and π-electrons in the triazole ring, which can interact with the vacant d-orbitals of the metal atoms. organic-chemistry.org This interaction can be either physisorption, involving electrostatic interactions, or chemisorption, involving the formation of coordinate bonds between the inhibitor molecules and the metal surface. nih.gov

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have demonstrated that triazole-diamine derivatives can significantly reduce the corrosion rate of steel. nih.gov Potentiodynamic polarization studies often reveal that these compounds act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov EIS measurements typically show an increase in the charge transfer resistance and a decrease in the double-layer capacitance in the presence of the inhibitor, confirming the formation of a protective adsorbed layer on the metal surface. nih.gov The inhibition efficiency of these compounds is dependent on their concentration, with higher concentrations generally leading to better protection. nih.govnih.gov

Photoactive and Semiconductive Materials

The electronic properties of 1,2,4-triazole derivatives make them interesting candidates for applications in photoactive and semiconductive materials. The conjugated π-system of the triazole ring, combined with the presence of electron-donating amino groups, can give rise to unique photophysical properties.

While specific research on the photoactive and semiconductive properties of this compound is limited, studies on related 1,2,4-triazole derivatives have shown that these compounds can exhibit high luminescence and quantum yields. organic-chemistry.orgnih.gov The synthesis of new luminophores based on 4-alkyl-4H-1,2,4-triazole cores has demonstrated their potential for use in optoelectronic devices. nih.gov The electronic properties of these molecules can be tuned by introducing different substituents, which can alter the energy levels of the molecular orbitals and, consequently, the absorption and emission characteristics.

Theoretical studies on the electronic structure of 3,5-diamino-1,2,4-triazole have provided insights into its potential as a semiconductor. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be used to estimate the band gap of the material. One study calculated the electronic band structure of a related azo-triazole derivative and found it to be an indirect band gap semiconductor with a value of 3.04 eV. Further research into the synthesis and characterization of thin films and bulk materials based on this compound is needed to fully explore their potential in photoactive and semiconductive applications.

Gas Adsorption Materials (e.g., CO2 Capture in MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials that have shown great promise for gas storage and separation applications, including carbon dioxide (CO2) capture. The ability to tune the structure and functionality of MOFs by choosing different metal ions and organic linkers allows for the design of materials with high selectivity and capacity for specific gases.

This compound (3,5-diamino-1,2,4-triazole) has been successfully used as an organic linker in the synthesis of MOFs for CO2 capture. dergipark.org.trisres.org The amino groups on the triazole ring can act as strong adsorption sites for CO2, enhancing the material's uptake capacity and selectivity.

Future Directions and Emerging Research Avenues

Advancements in Stereoselective Synthesis of Chiral Diaminotriazoles

The synthesis of chiral molecules is a significant focus in modern chemistry, and the 1,2,4-triazole (B32235) framework is no exception. While much of the existing research has centered on achiral derivatives, there is a growing interest in developing methods for the stereoselective synthesis of chiral diaminotriazoles. These advancements are crucial for applications where specific three-dimensional arrangements of atoms are necessary.

Recent research has demonstrated the asymmetric synthesis of chiral 4,5-dihydro-1H- nih.govresearchgate.netscispace.com-triazoline molecules using carbohydrate-based Schiff bases as chiral scaffolds. whiterose.ac.uk This approach utilizes a 1,3-dipolar cycloaddition reaction to produce enantiopure triazolines. whiterose.ac.uk Another strategy involves the synthesis of chiral α-amino acid-derived 1H-1,2,4-triazoles under microwave irradiation, which can lead to enantiopure products. rsc.orgresearchgate.net Researchers are also exploring metal-enabled, tricomponent reactions to achieve regioselective synthesis of chiral bis(cyano-triazole) ligands, which could be adapted for diaminotriazole systems. isres.org The development of these methods opens the door to creating complex, chiral diaminotriazole structures with potentially unique properties and biological activities.

Key methodologies in this area are summarized below:

| Methodology | Description | Key Features | Potential for Diaminotriazoles |

| Chiral Scaffolds | Use of enantiopure starting materials, such as carbohydrate derivatives, to guide the stereochemistry of the final product. whiterose.ac.uk | High enantiopurity, predictable stereochemical outcome. | Adaptable for creating chiral diaminotriazoles by incorporating amino groups into the precursors. |

| Microwave-Assisted Synthesis | Application of microwave energy to accelerate reactions and improve yields in the synthesis of chiral amino acid-derived triazoles. rsc.orgresearchgate.net | Rapid reaction times, often higher yields than conventional heating. | Can be applied to the synthesis of chiral diaminotriazoles from chiral amino-acid-based starting materials. |

| Asymmetric Catalysis | Employment of chiral catalysts to control the stereoselectivity of the triazole ring formation. isres.org | Potential for high enantiomeric excess with catalytic amounts of the chiral inducer. | Development of specific catalysts for diaminotriazole synthesis is a promising research avenue. |

Development of Advanced Computational Models for Complex Systems

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov For 1,2,4-triazole derivatives, advanced computational models are being developed to predict their properties, understand their interactions with biological targets, and design new molecules with desired functionalities. These models are crucial for accelerating the research and development process.

Molecular docking is a widely used computational technique to predict the binding modes and affinities of ligands with macromolecules, such as enzymes. rsc.orgrsc.orgacs.org This method has been successfully applied to design novel 1,2,4-triazole derivatives as potential inhibitors of enzymes like cytochrome P450 14α-demethylase (CYP51). rsc.orgrsc.org Density Functional Theory (DFT) calculations are also employed to understand the electronic structure and reactivity of triazole compounds. acs.org These computational studies provide valuable insights that guide the synthesis of new derivatives with enhanced activity. nih.govacs.org

Future research will likely focus on developing more accurate and efficient computational models that can handle the complexity of systems involving diaminotriazoles. This includes the use of machine learning and artificial intelligence to predict properties and guide molecular design.

| Computational Method | Application in Triazole Research | Future Directions for Diaminotriazoles |

| Molecular Docking | Predicting binding interactions with biological targets, aiding in the design of enzyme inhibitors. rsc.orgrsc.orgacs.org | Designing selective inhibitors for various enzymes; understanding interactions in biological systems. |

| Density Functional Theory (DFT) | Calculating electronic properties, optimizing molecular geometries, and studying reaction mechanisms. acs.org | Predicting reactivity, stability, and electronic properties of novel diaminotriazole derivatives for materials science applications. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate chemical structure with biological activity to predict the potency of new compounds. | Accelerating the discovery of diaminotriazoles with specific biological activities. |

Exploration of Novel Materials Science Applications

The unique chemical properties of the 1,2,4-triazole ring, such as its electron-deficient nature, thermal stability, and coordination ability, make it an attractive building block for a wide range of materials. researchgate.netresearchgate.netnih.govresearchgate.net While 1H-1,2,4-Triazole-1,5-diamine (guanazole) has been investigated for its use in energetic materials, its potential in other areas of materials science is an active area of research. nih.gov

Triazole derivatives are being explored for applications in:

Organic Light-Emitting Diodes (OLEDs) : The electron-transport and hole-blocking properties of 1,2,4-triazoles are beneficial for improving the efficiency of OLED devices. researchgate.netresearchgate.net

Polymers and Nano-objects : Triazole-based polymers can be used to create nano-objects like spheres, worms, and vesicles through techniques like polymerization-induced self-assembly (PISA). rsc.org

Metal-Organic Frameworks (MOFs) : The nitrogen atoms in the triazole ring can coordinate with metal ions to form porous MOFs, which have applications in gas storage, catalysis, and sensing. researchgate.netnih.gov

Corrosion Inhibitors : Guanazole (B75391) itself has been shown to act as a corrosion inhibitor for copper. chemicalbook.com

Functional Porous Materials : Triazole-functionalized porous polystyrene films have shown an affinity for capturing metal ions like copper, suggesting applications in water purification or sensing. mdpi.com

Future research will focus on synthesizing novel diaminotriazole-based polymers and materials and characterizing their properties for these emerging applications.

Sustainable and Green Chemistry Approaches in Diaminotriazole Research

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use environmentally benign substances, are becoming increasingly important in chemical synthesis. nih.govrsc.org Research into the synthesis of 1,2,4-triazoles has seen a significant shift towards more sustainable methods. scispace.comresearchgate.net

Key green chemistry approaches applicable to diaminotriazole synthesis include:

Microwave-Assisted Synthesis : This technique often leads to shorter reaction times, higher yields, and reduced solvent use compared to conventional heating methods. scispace.comrasayanjournal.co.in

Solvent-Free Reactions : Conducting reactions without a solvent, or in greener solvents like water or polyethylene (B3416737) glycol (PEG), minimizes the environmental impact of volatile organic compounds. researchgate.net

Multicomponent Reactions : These reactions combine three or more reactants in a single step to form a complex product, which improves efficiency and reduces waste. researchgate.netresearchgate.net

Use of Heterogeneous Catalysts : Solid-supported catalysts can be easily separated from the reaction mixture and reused, which is both economical and environmentally friendly. rasayanjournal.co.inresearchgate.net

The adoption of these sustainable practices in the synthesis of this compound and its derivatives is a critical direction for future research, ensuring that the development of these valuable compounds is conducted in an environmentally responsible manner. nih.govrsc.orgfrontiersin.orgnih.gov

Q & A

Q. What are the optimized synthetic routes for 1H-1,2,4-Triazole-1,5-diamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, hydrazine-mediated cyclization of diphenyl cyanocarbothioimidate yields the triazole core, followed by purification via recrystallization . Alternatively, a one-pot three-component Biginelli-like reaction using benzaldehydes, acetoacetamides, and 1H-1,2,4-triazole-3,5-diamine (a derivative) achieves high efficiency under acidic catalysis (e.g., p-toluenesulfonic acid) in ethanol at 80°C for 6–8 hours . Yield optimization requires careful control of stoichiometry, solvent polarity, and catalyst loading.

Q. How can spectroscopic techniques distinguish this compound from its structural isomers?

- Methodological Answer :

- NMR : The -NMR spectrum shows distinct proton environments: NH groups at δ 6.8–7.2 ppm (broad singlets) and triazole ring protons at δ 8.1–8.5 ppm. -NMR resolves carbonyl or thiocarbonyl carbons (if present) at δ 160–180 ppm .

- FT-IR : Characteristic N–H stretching (3200–3400 cm) and C–N vibrations (1500–1600 cm) differentiate it from 1,2,3-triazole analogs .

- Mass Spectrometry : Molecular ion peaks at m/z 99 (CHN) confirm the molecular weight .

Q. What thermochemical data are available for stability assessment of this compound?

- Methodological Answer : NIST thermochemistry data report the standard enthalpy of formation (ΔfH°solid) as 108.7 ± 0.4 kJ/mol (Ccb method) and 113.1 ± 1.4 kJ/mol (alternate calorimetry), with decomposition onset temperatures >200°C . Stability under thermal stress can be analyzed via thermogravimetry (TGA) and differential scanning calorimetry (DSC) to identify exothermic decomposition events .

Q. How does the compound interact with metal ions in coordination chemistry studies?

- Methodological Answer : The triazole’s nitrogen atoms act as Lewis bases, forming stable complexes with transition metals (e.g., Cu, Zn). For example, 1H-1,2,4-triazole-3,5-dicarboxylate derivatives form twisted antiparallel double-chain structures with copper, confirmed by X-ray crystallography and magnetic susceptibility measurements . Solvent choice (e.g., aqueous vs. DMF) and pH critically influence coordination geometry .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store below 30°C in airtight containers, away from oxidizers and moisture .

- Hazard Mitigation : Use fume hoods to avoid inhalation (Xn hazard), and wear nitrile gloves to prevent skin contact (Xi/C risk). Neutralize spills with 5% acetic acid .

Advanced Research Questions

Q. How do substituents on the triazole ring influence thermal decomposition mechanisms?

- Methodological Answer : Substituents like –NH or –SH alter decomposition pathways. Theoretical studies (DFT/B3LYP) show that electron-donating groups lower activation energy for ring-opening reactions. For example, 3,5-diamino derivatives decompose via sequential N and HCN elimination, validated by mass spectrometry and Arrhenius plots . Compare experimental TGA data with computational models to resolve discrepancies .

Q. What strategies reconcile contradictions between experimental and computational thermochemical data?

- Methodological Answer : Discrepancies in ΔfH° values (e.g., 108.7 vs. 113.1 kJ/mol) arise from measurement techniques (calorimetry vs. gas-phase analysis). Use hybrid DFT functionals (e.g., B3LYP with exact-exchange corrections) to improve agreement between computed and observed enthalpies. Cross-validate with high-level ab initio methods (e.g., CCSD(T)) .

Q. How can this compound serve as a precursor for energetic materials?

- Methodological Answer : Nitration or N-oxide functionalization enhances energy density. For instance, dinitro-bis-1,2,4-triazole-1,1′-diol derivatives exhibit high detonation velocities (>9000 m/s) and low sensitivity, confirmed by impact and friction tests. Synthesize via HNO/HSO nitration under controlled temperatures (0–5°C) .

Q. What role does the compound play in multi-component reactions for heterocyclic drug candidates?

- Methodological Answer : It acts as a diamine building block in Biginelli-like reactions to form fused triazolo-pyrimidines, which show carbonic anhydrase-II inhibition (IC < 1 µM). Optimize regioselectivity using polar aprotic solvents (e.g., DMSO) and microwave-assisted heating . Validate bioactivity via enzyme kinetics and molecular docking .

Q. How can quantum chemical calculations predict crystallization behavior?

- Methodological Answer :

Density functional theory (DFT) simulations of Hirshfeld surfaces and intermolecular interactions (e.g., H-bonding, π-stacking) predict crystal packing motifs. Compare with single-crystal XRD data (e.g., P space group, Z = 2) to refine force-field parameters for molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.